molecular formula C7H12O3 B13816517 methyl (2R,3R)-2-methyloxolane-3-carboxylate

methyl (2R,3R)-2-methyloxolane-3-carboxylate

Cat. No.: B13816517
M. Wt: 144.17 g/mol
InChI Key: JOQJAUHKZQYHKY-PHDIDXHHSA-N
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Description

Methyl (2R,3R)-2-methyloxolane-3-carboxylate is an organic compound with a unique structure that includes an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-2-methyloxolane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the esterification of (2R,3R)-2-methyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-2-methyloxolane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction could produce alcohols .

Scientific Research Applications

Methyl (2R,3R)-2-methyloxolane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2R,3R)-2-methyloxolane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R)-2-methyloxolane-3-carboxylate is unique due to its specific stereochemistry and the presence of the oxolane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2R,3R)-2-methyloxolane-3-carboxylate

InChI

InChI=1S/C7H12O3/c1-5-6(3-4-10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

JOQJAUHKZQYHKY-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)C(=O)OC

Canonical SMILES

CC1C(CCO1)C(=O)OC

Origin of Product

United States

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